molecular formula C12H10ClN3O2 B11983653 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone CAS No. 119033-97-5

2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone

Katalognummer: B11983653
CAS-Nummer: 119033-97-5
Molekulargewicht: 263.68 g/mol
InChI-Schlüssel: NGVXMSPIQNGWFB-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities. This compound is characterized by the presence of a furan ring, an aldehyde group, and a semicarbazone moiety substituted with a meta-chlorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-(m-chlorophenyl)semicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The furan ring and the chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone involves its interaction with biological molecules. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The presence of the furan ring and the chlorophenyl group enhances its ability to interact with enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Furaldehyde semicarbazone
  • 5-Nitro-2-furaldehyde semicarbazone
  • 4,5-Bis(4-dimethylamino)phenyl-3-nitro-2-furaldehyde semicarbazone

Comparison: 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone is unique due to the presence of the meta-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other semicarbazones, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

119033-97-5

Molekularformel

C12H10ClN3O2

Molekulargewicht

263.68 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]urea

InChI

InChI=1S/C12H10ClN3O2/c13-9-3-1-4-10(7-9)15-12(17)16-14-8-11-5-2-6-18-11/h1-8H,(H2,15,16,17)/b14-8+

InChI-Schlüssel

NGVXMSPIQNGWFB-RIYZIHGNSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)N/N=C/C2=CC=CO2

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.